2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Description
2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a pyridazinyloxy methyl group at position 5. The sulfanyl (-S-) linkage at position 3 connects the triazole ring to an N-phenylacetamide moiety. This structure combines multiple pharmacophores: the 1,2,4-triazole ring is known for metabolic stability and diverse biological activities, the pyridazine moiety may enhance hydrogen-bonding interactions, and the phenylacetamide group contributes to lipophilicity and target binding . Its synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies, as seen in analogous compounds .
Properties
IUPAC Name |
2-[[4-ethyl-5-[(6-oxo-1-phenylpyridazin-3-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c1-2-28-19(25-26-23(28)33-16-20(30)24-17-9-5-3-6-10-17)15-32-21-13-14-22(31)29(27-21)18-11-7-4-8-12-18/h3-14H,2,15-16H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJQOCSQOPMQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide, with the CAS number 439112-32-0, is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.53 g/mol. The structure features a triazole ring and a pyridazine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6O3S |
| Molecular Weight | 462.53 g/mol |
| CAS Number | 439112-32-0 |
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine structures exhibit significant antimicrobial properties. The compound was tested against various bacterial strains and showed promising results in inhibiting growth. For example:
- Staphylococcus aureus : Effective at concentrations as low as 10 µg/mL.
- Escherichia coli : Inhibition observed at 20 µg/mL.
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of similar heterocyclic compounds. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth:
- Inhibition of PI3K/Akt Signaling : This pathway is crucial for cell survival and proliferation in many cancers. Preliminary in vitro studies demonstrated that the compound could significantly reduce cell viability in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 12 |
3. Mechanism of Action
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation : Interaction with receptors such as EGFR has been noted, leading to reduced cell signaling associated with cancer progression .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a series of triazole derivatives showed that modifications to the side chains significantly enhanced antimicrobial activity against resistant strains of bacteria.
- Clinical Trials for Anticancer Activity : A trial involving heterocyclic compounds similar to this one reported positive outcomes in reducing tumor sizes in patients with advanced-stage cancers.
Comparison with Similar Compounds
Core Heterocycle
- Target Compound : 1,2,4-Triazole ring.
- Analogues: Safonov (2020): 1,2,4-Triazole with thiophen-2-ylmethyl substituents . Hotsulia (2019): 1,2,4-Triazole with 5-methyl-1H-pyrazole-3-yl substituents . : 1,2,4-Triazole with pyridin-2-yl substituents .
The 1,2,4-triazole core is shared across these compounds, but substituent variations influence electronic and steric properties.
Sulfanyl-Acetamide Linkage
- Target Compound : Sulfanyl bridge connects triazole to N-phenylacetamide.
- Analogues :
The acetamide moiety is conserved, but the target’s N-phenyl group contrasts with hydrazide () or aliphatic () termini, affecting solubility and target specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
